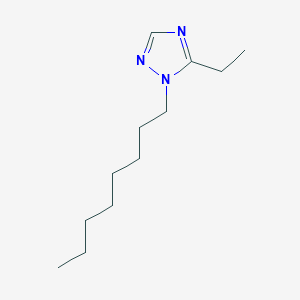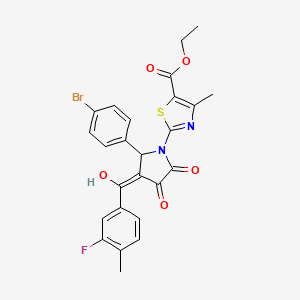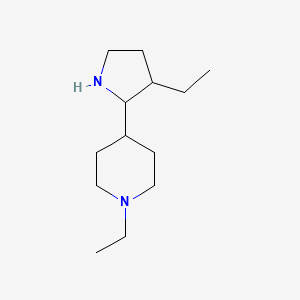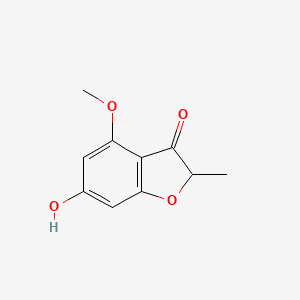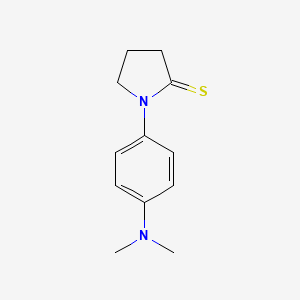
3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including methylsulfonyl, trifluoromethylsulfonyl, and methylenetetrahydrofuran moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate involves multiple steps. The key steps include the formation of the tetrahydrofuran ring, the introduction of the methylsulfonyl and trifluoromethylsulfonyl groups, and the final esterification with pivalic acid. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution reactions may result in the formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((2S,5S)-5-((3R,5R)-3-Hydroxy-6-iodo-5-methylhept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate
- 3-((2S,5S)-5-((3R,5R)-3-Hydroxy-6-iodo-5-methylhept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl acetate
Uniqueness
3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate is unique due to the presence of both methylsulfonyl and trifluoromethylsulfonyl groups, which impart distinct chemical properties and reactivity. These functional groups make the compound particularly valuable in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C23H37F3O9S2 |
|---|---|
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
3-[(2S,5S)-4-methylidene-5-[(3R,5R)-5-methyl-3-methylsulfonyloxy-6-(trifluoromethylsulfonyloxy)hept-6-enyl]oxolan-2-yl]propyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H37F3O9S2/c1-15(17(3)34-37(30,31)23(24,25)26)13-19(35-36(7,28)29)10-11-20-16(2)14-18(33-20)9-8-12-32-21(27)22(4,5)6/h15,18-20H,2-3,8-14H2,1,4-7H3/t15-,18+,19-,20+/m1/s1 |
Clave InChI |
MALAYUJHZQAWCZ-NMLACTOBSA-N |
SMILES isomérico |
C[C@H](C[C@@H](CC[C@H]1C(=C)C[C@@H](O1)CCCOC(=O)C(C)(C)C)OS(=O)(=O)C)C(=C)OS(=O)(=O)C(F)(F)F |
SMILES canónico |
CC(CC(CCC1C(=C)CC(O1)CCCOC(=O)C(C)(C)C)OS(=O)(=O)C)C(=C)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


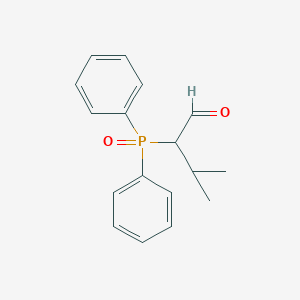

![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)



![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)
